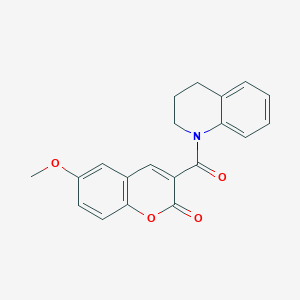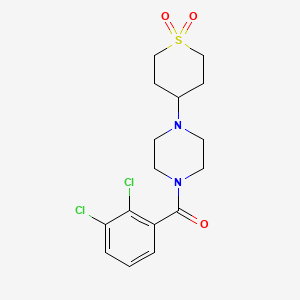![molecular formula C18H17N3O2 B3014662 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide CAS No. 946234-80-6](/img/structure/B3014662.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide, also known as DPA-714, is a novel ligand that selectively binds to the translocator protein (TSPO). The TSPO is a mitochondrial protein that plays a crucial role in the regulation of cellular energy metabolism, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including structures similar to N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide, have been extensively studied for their medicinal and biological potential. These compounds are known for their diverse pharmacological activities, such as anticancer, anti-HIV, antifungal, and antibacterial effects. The broad-spectrum activities of pyrimidine analogs highlight their importance as a versatile scaffold for drug discovery, offering opportunities for the development of new therapeutic agents (JeelanBasha & Goudgaon, 2021).
Synthesis and Biological Activities of Pyrimidine Analogs
Research into pyrimidine analogs has contributed significantly to the synthesis and understanding of their biological activities. Pyrimidines are crucial components of DNA and RNA, making their derivatives potent in exhibiting diverse pharmacological properties. Studies have focused on the synthesis of these compounds and their mechanisms of action, providing insights into their potential interaction with various biological targets. The anticancer activity of pyrimidine derivatives, in particular, has been a focal point, demonstrating their ability to interact with different enzymes, targets, and receptors (Kaur et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15-19-13(2)17(18(23)21(15)11-12)20-16(22)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXDDUHQYQJQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)CC3=CC=CC=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B3014581.png)
![(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3014584.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3014585.png)
![5-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B3014588.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3014589.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B3014590.png)
![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)
![N-{5-[(Z)-2-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B3014597.png)
![6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride](/img/structure/B3014598.png)


